molecular formula C8H7ClN2 B075860 6-Chloro-2-methylimidazo[1,2-a]pyridine CAS No. 13583-92-1

6-Chloro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B075860
CAS No.: 13583-92-1
M. Wt: 166.61 g/mol
InChI Key: QPDRZNBSRWKRPI-UHFFFAOYSA-N
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Description

Research Applications and Scientific Significance 6-Chloro-2-methylimidazo[1,2-a]pyridine (CAS 13583-92-1) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate for the development of novel therapeutic agents. The imidazo[1,2-a]pyridine core is a privileged structure found in several marketed drugs, and its derivatives are actively investigated for a range of biological activities . This compound is particularly valuable in the synthesis of new molecules for infectious disease and oncology research. Structural analogues of imidazo[1,2-a]pyridine have demonstrated promising in vitro antimicrobial activity against various bacterial strains, including S. aureus and E. coli , and the fungal strain C. albicans . Furthermore, research has shown that derivatives built upon this scaffold can exhibit potent antituburcular activity , acting as inhibitors of the essential cytochrome bcc oxidase (QcrB) in the oxidative phosphorylation pathway of Mycobacterium tuberculosis , a mechanism targeted by clinical-stage candidates . Beyond infectious diseases, this chemical class is also being explored in anticancer research , with some synthetic analogs showing good inhibition against specific human cell lines, such as kidney carcinoma (A-498) . Product Information • CAS Number: 13583-92-1 • Molecular Formula: C₈H₇ClN₂ • Molecular Weight: 166.61 g/mol Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDRZNBSRWKRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560104
Record name 6-Chloro-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13583-92-1
Record name 6-Chloro-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro 2 Methylimidazo 1,2 a Pyridine and Its Analogues

Classical and Contemporary Approaches to Imidazo[1,2-a]pyridine (B132010) Core Synthesis

The foundational methods for constructing the imidazo[1,2-a]pyridine system have been refined over many years, offering reliable, though sometimes harsh, routes to this important scaffold.

Condensation reactions are a cornerstone of heterocyclic synthesis. The most classic approach to the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. bio-conferences.orgacs.org In the context of synthesizing 6-Chloro-2-methylimidazo[1,2-a]pyridine, this would typically involve the reaction of 5-chloro-2-aminopyridine with a 3-halo-2-butanone.

Initial methods required high temperatures, but modifications using bases like sodium hydrogen carbonate allow the reaction to proceed under milder conditions. researchgate.net Contemporary approaches have further improved this process, sometimes eliminating the need for a catalyst or solvent altogether. bio-conferences.org For instance, a catalyst-free condensation between 2-aminopyridines and α-bromo/chloroketones can proceed efficiently at 60°C. bio-conferences.org Other variations employ catalysts such as neutral alumina (B75360) at room temperature to produce a range of imidazopyridine derivatives. bio-conferences.org

Multi-component reactions (MCRs) also leverage condensation as a key step. The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, is a powerful tool for generating diverse 3-aminoimidazo[1,2-a]pyridines, often under Lewis acid catalysis (e.g., scandium triflate). bio-conferences.orgnih.gov

Reaction TypeReactantsCatalyst/ConditionsKey Features
Tschitschibabin 2-Aminopyridine, α-HaloketoneHigh temperature; or Base (e.g., NaHCO₃) for milder conditionsClassic, foundational method. researchgate.net
Catalyst-Free 2-Aminopyridine, α-Bromo/chloroketone60°C, no solventGreen, efficient approach. bio-conferences.org
Alumina-Catalyzed 2-Aminopyridine, α-HaloketoneNeutral alumina, ambient temperatureMild conditions, straightforward. bio-conferences.org
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsonitrileScandium triflate or other Lewis acidsThree-component reaction for rapid diversity. bio-conferences.orgmdpi.com

Cyclization is the pivotal step in forming the bicyclic imidazo[1,2-a]pyridine framework. This process often follows an initial intermolecular reaction, such as a condensation or Michael addition. The mechanism typically involves an initial alkylation of the endocyclic nitrogen of the pyridine (B92270) ring, followed by an intramolecular condensation or cyclization to form the five-membered imidazole (B134444) ring. acs.org

Modern cyclization strategies include:

Dehydrogenative Cyclization : This approach can convert pyridines to imidazo[1,2-a]pyridines directly. For example, a copper-catalyzed aerobic dehydrogenative cyclization with ketone oxime esters provides an environmentally friendly route to the scaffold. nih.govorganic-chemistry.org

UV Light-Induced Cyclization : An efficient one-pot synthesis from 2-bromoazirines and pyridines has been developed. nih.gov This method proceeds through the formation of (2H-azirin-2-yl)pyridinium salts, which then undergo dehydrobrominative cyclization under UV irradiation to construct the bicyclic system. nih.gov

Tandem Michael Addition-Intramolecular Cyclization : The reaction of 2-aminopyridines with nitroolefins can proceed through a tandem mechanism. bio-conferences.org This involves an initial Michael addition followed by an intramolecular cyclization, leading to the formation of the imidazo[1,2-a]pyridine core. bio-conferences.org

Advanced Synthetic Strategies for the this compound System

To improve yields, functional group tolerance, and reaction conditions, a variety of advanced synthetic strategies have been developed, with metal-catalyzed routes being particularly prominent.

Transition metals like copper and iron are effective catalysts for constructing the imidazo[1,2-a]pyridine ring system through various mechanisms, including oxidative coupling, domino reactions, and denitration.

Copper catalysis is a versatile and widely used strategy for the synthesis of imidazo[1,2-a]pyridines. researchgate.net These methods often operate under mild conditions and show broad functional group compatibility.

A³-Coupling (Aldehyde-Alkyne-Amine) : An efficient method for synthesizing imidazo[1,2-a]pyridine derivatives involves a domino A³-coupling reaction. acs.org A catalyst system generated in situ from CuSO₄ and sodium ascorbate (B8700270) facilitates a 5-exo-dig cycloisomerization of alkynes with the condensation products of 2-aminopyridines and aldehydes. This approach has been successfully applied to the synthesis of 6-chloro-substituted analogues. acs.org

Aerobic Oxidative Cyclization : Copper catalysts, such as CuI or CuBr, can promote the oxidative coupling of 2-aminopyridines with various partners like acetophenones, nitroolefins, or ketoxime acetates, using air as a green oxidant. organic-chemistry.orgorganic-chemistry.org The reaction between 2-aminopyridines and nitroolefins, catalyzed by CuBr, proceeds via a proposed mechanism involving Michael addition, radical cation formation, and intramolecular nucleophilic addition. organic-chemistry.org

Domino Reactions : Copper can catalyze three-component domino reactions involving 2-aminopyridines, aldehydes, and terminal alkynes to afford highly substituted imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov

Copper-Catalyzed MethodReactantsCatalyst/OxidantKey Features
A³-Coupling 5-Chloro-2-aminopyridine, Aldehyde, AlkyneCu(II)-ascorbateDomino reaction in aqueous media; successfully yields 6-chloro derivatives. acs.org
Aerobic Oxidation 2-Aminopyridine, NitroolefinCuBr / AirOne-pot procedure using air as a sustainable oxidant. organic-chemistry.org
Aerobic Oxidation 2-Aminopyridine, AcetophenoneCuI / AirCompatible with a broad range of functional groups. organic-chemistry.org
Dehydrogenative Cyclization Pyridine, Ketone Oxime EsterCopper catalyst / AirEnvironmentally friendly conversion of pyridines. nih.govorganic-chemistry.org

Iron catalysis offers a simple, inexpensive, and environmentally friendly alternative for the synthesis of specific imidazo[1,2-a]pyridine derivatives. A notable example is the iron(II)-catalyzed denitration reaction for synthesizing 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.orgresearchgate.net

This reaction proceeds between aminopyridines and 2-methyl-nitroolefins. organic-chemistry.orgorganic-chemistry.org The use of FeCl₂ as a catalyst in a solvent like DMF at elevated temperatures provides the desired products in moderate to good yields. organic-chemistry.org The reaction is notable for not requiring an additional oxidant and for its tolerance of various functional groups on both the aminopyridine and nitroolefin substrates. organic-chemistry.orgresearchgate.net Optimization studies have shown that FeCl₂ is a more effective catalyst for this transformation than other iron salts or copper salts. organic-chemistry.org The proposed mechanism involves a sequence of a Michael addition, intramolecular cyclization, and subsequent elimination steps. organic-chemistry.org

This method is particularly relevant as it directly installs a methyl group, which would be at the 3-position, and could be adapted by using 5-chloro-2-aminopyridine to produce 6-chloro-3-methyl-2-arylimidazo[1,2-a]pyridine analogues.

ReactantsCatalystConditionsYieldsFunctional Group Tolerance
Aminopyridines, 2-Methyl-nitroolefinsFeCl₂DMF, 150°CModerate to goodTolerates various electron-withdrawing and electron-donating groups. organic-chemistry.org

Metal-Free Synthetic Methodologies

The development of metal-free synthetic routes to imidazo[1,2-a]pyridines is driven by the need to eliminate residual metal contamination in pharmaceutical intermediates and to reduce the environmental impact of chemical processes. These methodologies often employ readily available, non-toxic reagents and catalysts.

Aqueous and Green Chemistry Approaches

The principles of green chemistry, which advocate for the use of safer solvents, reduced energy consumption, and waste minimization, have been successfully applied to the synthesis of imidazo[1,2-a]pyridines. Aqueous reaction media, in particular, offer a sustainable alternative to volatile organic solvents.

Several eco-friendly, catalyst-free methods for the synthesis of imidazo[1,2-a]pyridine derivatives have been reported. nih.gov For instance, the condensation of 2-aminopyridines with α-halogenocarbonyl compounds can be achieved under catalyst-free conditions using environmentally benign techniques. nih.gov One such approach involves the reaction at room temperature in the presence of a base like potassium carbonate. nih.gov Another green strategy involves micellar-mediated reactions in water, utilizing surfactants such as sodium dodecyl sulfate (B86663) (SDS). acs.org Additionally, the use of biodegradable, non-toxic catalysts like thiamine (B1217682) hydrochloride in solventless conditions has proven effective. acs.org Molecular iodine has also been employed as an environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridine scaffolds in aqueous media, often assisted by ultrasonication. rsc.org

An elemental sulfur-promoted oxidative cyclization offers a metal- and base-free synthesis of substituted imidazo[1,2-a]pyridines. rsc.org This method allows for the direct assembly of 2-aminopyridines and aldehydes in a highly atom-economical fashion. rsc.org The compatibility of this system with a range of aldehydes, including aliphatic ones, and its scalability to gram-scale synthesis, underscore its practical utility. rsc.org

Electrochemical methods also present a green approach to the synthesis of imidazo[1,2-a]pyridines. rsc.org By using catalytic hydriodic acid as a redox mediator in a simple undivided cell with ethanol (B145695) as a low-toxicity solvent, the intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines can be achieved without the need for external oxidants, resulting in high atom economy. rsc.org

Green Synthetic ApproachKey FeaturesReactantsCatalyst/Conditions
Catalyst-Free CondensationEco-friendly, mild conditions2-Aminopyridines, α-HalogenocarbonylsBase (e.g., K2CO3), Room Temperature
Micellar-Mediated ReactionAqueous medium, fast, mild2-Aminopyridines, Aldehydes, IsocyanidesSodium Dodecyl Sulfate (SDS) in water
Solventless CatalysisBiodegradable catalyst, no solvent2-Aminopyridines, Aldehydes, IsocyanidesThiamine Hydrochloride
Ultrasonic-Assisted SynthesisAqueous medium, benign catalyst2-Aminopyridines, Acetophenones, DimedoneMolecular Iodine in water
Sulfur-Promoted CyclizationMetal- and base-free, atom-economical2-Aminopyridines, AldehydesElemental Sulfur
Electrochemical SynthesisNo external oxidants, high atom economy2-Aminopyridines, KetonesCatalytic Hydriodic Acid in Ethanol
Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. derpharmachemica.comoriprobe.com This technology has been effectively applied to the synthesis of imidazo[1,2-a]pyridine derivatives. derpharmachemica.comnih.govorganic-chemistry.orgresearchgate.net

The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) between aminopyridines, aldehydes, and isocyanides is a direct route to the imidazo[1,2-a]pyridine nucleus. beilstein-journals.org The use of phosphotungstic acid (HPW) as a catalyst in ethanol under microwave heating provides a convenient and environmentally benign methodology for this transformation. beilstein-journals.org This approach is characterized by its broad substrate scope, high yields (up to 99%), low catalyst loading (2 mol%), and short reaction times (30 minutes). beilstein-journals.org

Solvent-free, microwave-assisted synthesis of imidazo[1,2-a]pyridines has also been developed. derpharmachemica.com For example, the reaction of phenacyl bromides and 2-aminopyridines can be catalyzed by an ionic liquid, 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate, under microwave irradiation without a solvent. derpharmachemica.com This method significantly reduces reaction times from hours or days to mere seconds. derpharmachemica.com

Furthermore, a sequential two-step, one-pot, multicomponent reaction under microwave-assisted conditions has been utilized to synthesize novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives. nih.gov This green protocol uses ethanol as a solvent and p-toluenesulfonic acid as a catalyst. nih.gov

MAOS TechniqueReactantsCatalyst/SolventKey Advantages
GBB-3CRAminopyridines, Aldehydes, IsocyanidesPhosphotungstic Acid (HPW) / EthanolHigh yields, low catalyst loading, short reaction time
Solvent-Free SynthesisPhenacyl Bromides, 2-AminopyridinesIonic LiquidDrastically reduced reaction times, solvent-free
Sequential One-Pot SynthesisImidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate (B1210297)p-Toluenesulfonic Acid / EthanolGreen solvent, one-pot efficiency

C-H Functionalization Strategies

Direct C-H functionalization has become a paramount strategy in modern organic synthesis, offering an atom- and step-economical approach to the derivatization of heterocyclic scaffolds like imidazo[1,2-a]pyridine. This approach avoids the pre-functionalization of starting materials, thereby streamlining synthetic sequences.

Visible Light-Induced C-H Functionalization

Visible light photoredox catalysis has emerged as a mild and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. bohrium.comresearchgate.netdntb.gov.uamdpi.comnih.gov This strategy has been extensively applied to the C-H functionalization of imidazo[1,2-a]pyridines, primarily at the C3 position. bohrium.commdpi.com

A variety of functional groups can be introduced at the C3 position of the imidazo[1,2-a]pyridine ring system using visible light-induced reactions. These include fluoroalkylation, aminoalkylation, formylation, and alkoxycarbonylation. nih.gov For instance, the trifluoromethylation of 2-phenylimidazo[1,2-a]pyridine (B181562) can be achieved using sodium triflinate under visible light irradiation. researchgate.net The reaction proceeds via the formation of a CF3 radical, which then reacts with the imidazo[1,2-a]pyridine core. mdpi.com Similarly, the trifluoroethylation of imidazo[1,2-a]pyridines, including 2-methylimidazo[1,2-a]pyridine, has been successfully demonstrated. mdpi.com

Visible light-promoted C3-formylation of imidazo[1,2-a]pyridines can be accomplished using rose bengal as a photocatalyst and tetramethylethylenediamine (TMEDA) as the formylating agent. nih.gov This method exhibits good substrate applicability, providing the corresponding products in high yields. nih.gov Furthermore, C3-alkoxycarbonylation can be achieved with carbazates using rose bengal as a catalyst and (NH4)2S2O8 as an oxidant under blue LED illumination. nih.gov

Regioselective Functionalization at Specific Positions (e.g., C3-formylation, trifluoromethylation)

The regioselective functionalization of the imidazo[1,2-a]pyridine nucleus is crucial for the development of new drug candidates and functional materials. The C3 position is particularly susceptible to electrophilic substitution due to the electronic nature of the heterocyclic system.

C3-Formylation: The introduction of a formyl group at the C3 position provides a versatile handle for further synthetic transformations. Copper-catalyzed C3-formylation of imidazo[1,2-a]pyridine C-H bonds using dimethyl sulfoxide (B87167) (DMSO) as the formylation reagent and molecular oxygen as an environmentally friendly oxidant has been developed. nih.govrsc.orgresearchgate.net This method allows for the direct generation of structurally diverse 3-formyl imidazo[1,2-a]pyridine derivatives in good yields. nih.govrsc.org

Trifluoromethylation: The incorporation of a trifluoromethyl group can significantly alter the biological and physical properties of a molecule. The C3-trifluoromethylation of imidazo[1,2-a]pyridines has been achieved through various methods. researchgate.netresearchgate.net For example, the reaction of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with a trifluoromethylating agent can be catalyzed by a copper complex. researchgate.net

Derivatization Strategies for this compound

The derivatization of the this compound scaffold is essential for exploring its structure-activity relationships. The presence of the chloro substituent at the 6-position offers opportunities for cross-coupling reactions, while the methyl group at the 2-position and the reactive C3-position allow for a wide range of functionalizations.

The chloro group at the C6 position can be utilized in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents. researchgate.netresearchgate.net This allows for the synthesis of a diverse library of compounds with varying electronic and steric properties at this position.

The C3 position, as previously discussed, is readily functionalized through various C-H activation strategies. For instance, a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines (including chloro-substituted derivatives), aldehydes, and amines, catalyzed by Y(OTf)3, provides a simple and efficient method for the synthesis of C3-alkylated products. nih.gov This reaction tolerates a range of functional groups and can be performed in a normal air atmosphere. nih.gov

Furthermore, the derivatization can also involve modifications of the methyl group at the C2 position, although this is less commonly reported. The synthesis of analogues often involves starting with different substituted 2-aminopyridines or α-haloketones to introduce diversity at various positions of the imidazo[1,2-a]pyridine core. acs.orgmdpi.com

Functionalization at the 3-position

The C-3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution, making it a prime target for the introduction of various functional groups.

Carboxylic Acid and its Derivatives:

The introduction of a carboxylic acid group at the 3-position is a valuable transformation, as it provides a handle for further derivatization. This is often achieved through the hydrolysis of a corresponding ester. For instance, ethyl this compound-3-carboxylate serves as a direct precursor to this compound-3-carboxylic acid. chemimpex.com

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), can be applied to the this compound core to introduce a carbaldehyde group at the 3-position. chemimpex.comnih.govorganic-chemistry.org The resulting This compound-3-carbaldehyde (B1363578) is a versatile intermediate for further synthetic transformations. chemimpex.comchemshuttle.com

From the carboxylic acid or its activated derivatives, carboxamides and hydrazides can be readily prepared. The synthesis of imidazo[1,2-a]pyridine-3-carboxamides can be achieved by coupling the corresponding carboxylic acid with an amine. Similarly, reaction of the ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding carbohydrazide. nih.gov These functional groups are important for establishing interactions with biological targets.

Functional GroupSynthetic MethodKey ReagentsProduct
Carboxylic AcidEster HydrolysisEthyl this compound-3-carboxylate, Base (e.g., NaOH)This compound-3-carboxylic acid
CarbaldehydeVilsmeier-Haack ReactionThis compound, POCl₃, DMFThis compound-3-carbaldehyde
CarboxamideAmide CouplingThis compound-3-carboxylic acid, Amine, Coupling agentN-substituted-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxamide
CarbohydrazideHydrazinolysisEthyl this compound-3-carboxylate, Hydrazine hydrateThis compound-3-carbohydrazide
Table 1: Synthetic Methodologies for Functionalization at the 3-position.

Modifications at the 2-position

The substituent at the 2-position of the imidazo[1,2-a]pyridine ring can significantly influence the biological activity of the molecule.

Alkyl and Functionalized Alkyl Groups:

The synthesis of a 2-ethyl analogue can be envisioned starting from ethyl 2-(6-chloroimidazo[l,2-a]pyridin-2-yl)acetate. chemicalbook.com This can be achieved through the reaction of 5-chloropyridin-2-amine with ethyl 4-chloro-3-oxobutanoate. Subsequent reduction of the ester and further chemical manipulation can yield the desired 2-ethyl derivative.

A particularly useful intermediate for further modification is 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. evitachem.comchemimpex.comresearchgate.net This compound provides a reactive handle for the introduction of various nucleophiles. For instance, reaction with a thiol, such as thiophenol, in the presence of a base can lead to the formation of a phenylthio derivative. While the direct synthesis of the 2-(phenylthio)methyl derivative is not explicitly detailed in the provided search results, the synthesis of a similar 2-[(phenylsulfonyl)methyl] derivative suggests the feasibility of this transformation. mdpi.com

ModificationSynthetic MethodKey ReagentsProduct
EthylReduction of acetate precursorEthyl 2-(6-chloroimidazo[l,2-a]pyridin-2-yl)acetate, Reducing agent (e.g., LiAlH₄)2-Ethyl-6-chloroimidazo[1,2-a]pyridine
ChloromethylCyclization5-Chloropyridin-2-amine, 1,3-Dichloroacetone6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
PhenylthioNucleophilic Substitution6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, Thiophenol, Base6-Chloro-2-((phenylthio)methyl)imidazo[1,2-a]pyridine
Table 2: Synthetic Methodologies for Modifications at the 2-position.

Halogenation and Other Substitutions on the Pyridine Ring

Modifications on the pyridine ring of the imidazo[1,2-a]pyridine scaffold can modulate the electronic properties and steric profile of the molecule, impacting its biological activity.

Halogenation:

Halogenation of the pyridine ring can be achieved through various methods. For instance, the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) can be accomplished by reacting 2-amino-5-bromopyridine (B118841) with a 40% aqueous solution of chloroacetaldehyde. google.com This bromo derivative can then serve as a substrate for further cross-coupling reactions. Iodination of 6-substituted imidazo[1,2-a]pyridines can be directed to either the 3- or 8-position depending on the reaction conditions. osi.lv For example, ultrasound-assisted iodination has been reported for the C-3 position of imidazo[1,2-a]pyridines. nih.gov

Other Substitutions:

The halogen atoms on the pyridine ring, particularly at the 6- and 8-positions, are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents. imist.maresearchgate.netnih.gov Microwave-assisted Suzuki-Miyaura cross-coupling has been shown to be an efficient method for the synthesis of 6-substituted imidazo[1,2-a]pyridine derivatives from their 6-chloro or 6-bromo precursors. imist.maimist.ma

ModificationPositionSynthetic MethodKey Reagents/CatalystProduct
Bromination6-positionCyclization2-Amino-5-bromopyridine, Chloroacetaldehyde6-Bromo-2-methylimidazo[1,2-a]pyridine
Iodination8-positionElectrophilic IodinationThis compound, Iodine source (e.g., NIS)6-Chloro-8-iodo-2-methylimidazo[1,2-a]pyridine
Arylation6-positionSuzuki-Miyaura Coupling6-Bromo-2-methylimidazo[1,2-a]pyridine, Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄)6-Aryl-2-methylimidazo[1,2-a]pyridine
Arylation8-positionSuzuki-Miyaura Coupling6-Chloro-8-bromo-2-methylimidazo[1,2-a]pyridine, Arylboronic acid, Pd catalyst6-Chloro-8-aryl-2-methylimidazo[1,2-a]pyridine
Table 3: Synthetic Methodologies for Halogenation and Other Substitutions on the Pyridine Ring.

Biological and Pharmacological Investigations of 6 Chloro 2 Methylimidazo 1,2 a Pyridine Derivatives

Anticancer Research Applications

The imidazo[1,2-a]pyridine (B132010) nucleus is a core component of many compounds investigated for their potent anticancer properties. researchgate.net Modifications on this scaffold, including the addition of a chloro group at the 6-position, have led to the development of derivatives with significant cytotoxic and antiproliferative effects against various cancer cells. nih.govnih.gov

A primary focus of research has been the ability of 6-chloro-imidazo[1,2-a]pyridine derivatives to inhibit the growth and proliferation of cancer cells. In vitro studies consistently demonstrate the cytotoxic potential of these compounds across a range of human cancer cell lines.

For instance, a series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated for their antiproliferative activity. Many of these compounds exhibited significant, submicromolar inhibitory activity against several tumor cell lines. nih.gov One of the most potent compounds, 13k , displayed IC₅₀ values ranging from 0.09 μM to 0.43 μM against all tested cell lines. nih.gov Similarly, studies on other imidazo[1,2-a]pyridine derivatives, such as compounds IP-5 and IP-6 , revealed strong cytotoxic impacts on the HCC1937 breast cancer cell line, with IC₅₀ values of 45µM and 47.7µM, respectively. waocp.orgresearchgate.net Another compound, IP-7 , showed a lesser but still notable cytotoxic effect with an IC₅₀ of 79.6µM against the same cell line. waocp.orgresearchgate.net

The antiproliferative effects are often determined using assays such as the MTT cell viability assay, which measures the metabolic activity of cells as an indicator of cell viability. waocp.orgbohrium.com The results from these assays help quantify the concentration at which a compound inhibits 50% of cell growth (IC₅₀), providing a benchmark for its potency.

CompoundCell LineIC₅₀ ValueReference
13kVarious Tumor Cells0.09 µM - 0.43 µM nih.gov
IP-5HCC1937 (Breast)45 µM waocp.orgresearchgate.net
IP-6HCC1937 (Breast)47.7 µM waocp.orgresearchgate.net
IP-7HCC1937 (Breast)79.6 µM waocp.orgresearchgate.net

Beyond inhibiting proliferation, a key mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. This is a crucial characteristic for an effective anticancer agent, as it eliminates malignant cells in a controlled manner.

Studies have shown that treatment with these compounds leads to classic hallmarks of apoptosis. For example, the derivative 13k was found to dose-dependently induce apoptosis in HCC827 cells. nih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process. Research on various imidazo[1,2-a]pyridine derivatives confirms their ability to trigger both intrinsic and extrinsic apoptotic pathways, evidenced by increased levels of cleaved caspases 3, 7, 8, and 9. nih.govwaocp.org The proteolytic phase of apoptosis, involving caspase activation, has been observed to initiate as early as two hours after treatment with certain 6-substituted imidazo[1,2-a]pyridines. nih.gov

Further evidence of apoptosis includes the cleavage of poly (ADP-ribose) polymerase (PARP) and changes in the expression of Bcl-2 family proteins, such as increased levels of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic protein Bcl-2. waocp.org The derivative IP-5 was shown to induce the extrinsic apoptosis pathway, indicated by the increased activity of caspase 7 and caspase 8, as well as elevated levels of PARP cleavage in treated cells. waocp.org

The anticancer activity of 6-chloro-imidazo[1,2-a]pyridine derivatives has been evaluated against a diverse panel of human cancer cell lines, demonstrating a broad spectrum of activity.

Breast Cancer: Novel imidazo[1,2-a]pyridine compounds, specifically IP-5 and IP-6 , have shown potent cytotoxic effects against the HCC1937 breast cancer cell line. waocp.orgresearchgate.net

Colon Cancer: A range of 6-substituted imidazo[1,2-a]pyridines exhibited excellent activity against the colon cancer cell lines HT-29 and Caco-2. nih.gov

Lung Cancer: Certain derivatives have displayed excellent anticancer activities against the A549 non-small cell lung cancer cell line. dntb.gov.ua The compound 13k was also tested and found to be effective against the HCC827 lung cancer cell line. nih.gov

Liver Cancer: The cytotoxicity of some imidazo[1,2-a]pyridine derivatives has been confirmed against HepG2 (human liver carcinoma) cells. tandfonline.com

Cervical Cancer: Imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives were evaluated against HeLa (cervical cancer) cells, with compound 9d being more potent than the standard drug cisplatin (B142131). bohrium.com

Cancer TypeCell LineActive Compound(s)Reference
BreastHCC1937, MCF-7IP-5, IP-6, 9d waocp.orgresearchgate.netbohrium.com
ColonHT-29, Caco-26-substituted imidazo[1,2-a]pyridines nih.gov
LungA549, HCC827Thiazolyl pyridines, 13k nih.govdntb.gov.ua
LiverHepG26d, 6i tandfonline.com
CervicalHeLa9d bohrium.com

To understand the anticancer effects of these compounds at a molecular level, researchers have investigated their mechanisms of action. A significant finding is the role of these derivatives as inhibitors of key signaling pathways that are often dysregulated in cancer.

One of the critical pathways targeted is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. nih.gov The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently associated with tumorigenesis, making PI3K inhibitors a major focus of cancer research. nih.govbohrium.com The derivative 13k was identified as a potent inhibitor of PI3Kα with an IC₅₀ value of 1.94 nM. nih.gov Similarly, the compound IP-5 was found to inhibit the Akt signaling pathway, as demonstrated by lower levels of phosphorylated AKT (pAKT) in treated cells compared to controls. nih.govwaocp.org

Another explored mechanism is the induction of cell cycle arrest. Treatment with these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. For example, compound 13k caused a significant G2/M phase block in HCC827 cells. nih.gov The derivative IP-5 was also shown to induce cell cycle arrest, supported by increased levels of p53 and p21 proteins, which are key regulators of the cell cycle. nih.govwaocp.org The data suggests that imidazo[1,2-a]pyridine-induced cell death can be mediated by pathways involving the release of cytochrome c from mitochondria, which in turn activates caspases. nih.gov

Antimicrobial Research Applications

In addition to their anticancer properties, imidazo[1,2-a]pyridine derivatives have been investigated for their potential as antimicrobial agents. The emergence of drug-resistant pathogens has created an urgent need for new classes of antibiotics, and this heterocyclic scaffold has shown promise in this area. derpharmachemica.com

Several studies have synthesized and evaluated imidazo[1,2-a]pyridine derivatives for their ability to inhibit the growth of various bacterial strains. These evaluations typically include both Gram-positive and Gram-negative bacteria.

For example, a series of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating thiazole and pyrazole ring systems were synthesized and tested for antibacterial potency. The results indicated that imidazopyridine-thiazole hybrids, in particular, revealed remarkable antibacterial activities. tandfonline.com Another study focused on thieno[2,3-d]pyrimidine derivatives fused with an imidazo[1,2-a]pyridine moiety. These compounds showed moderate activity against S. aureus, E. coli, and B. subtilis when tested using the agar well diffusion method. mdpi.com Notably, one compound, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione , exhibited a minimum inhibitory concentration (MIC) value against P. aeruginosa that was lower than the reference drug streptomycin. mdpi.com

Furthermore, imidazo[1,2-a]pyridine selenides have been synthesized and evaluated. Compounds 5a and 5j were found to be active against the Gram-negative bacterium Escherichia coli. nih.gov Chalcone derivatives of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine have also been assessed, showing good to excellent activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com

Compound TypeBacterial Strain(s)Activity NotedReference
Imidazopyridine-thiazole hybridsVarious model bacteriaRemarkable antibacterial activities tandfonline.com
Thieno[2,3-d]pyrimidine hybridsS. aureus, E. coli, B. subtilis, P. aeruginosaModerate activity; one compound more potent than streptomycin against P. aeruginosa mdpi.com
Imidazo[1,2-a]pyridine selenides (5a, 5j)Escherichia coliActive against this Gram-negative bacterium nih.gov
Imidazo[1,2-a]pyridine chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesGood to excellent activity derpharmachemica.com
Activity against Mycobacterium tuberculosis (Mtb)

Antifungal Activity Studies (e.g., Candida species)nih.govnih.govorientjchem.orgresearchgate.net

Infections caused by fungal pathogens, particularly Candida species, represent a significant health concern, driving the need for new antifungal agents. nih.gov Derivatives of 6-chloroimidazo[1,2-a]pyridine (B40424) have been identified as promising candidates for antifungal drug development. journalajocs.comresearchgate.net

A study focused on the synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives evaluated their activity against a clinical strain of Candida parapsilosis. journalajocs.comresearchgate.net The ten synthesized derivatives exhibited antifungal activity with MICs ranging from 19.36 µM to 89.38 µM. journalajocs.comresearchgate.net Structure-activity relationship (SAR) analysis revealed that the presence and position of electron-withdrawing or polarizable substituents on the aryl ring played a significant role in modulating the antifungal efficacy. journalajocs.com Another study on tetrahydroimidazo[1,2-a]pyridine derivatives found that one compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), showed very strong inhibitory activity (MIC up to 0.016 mg/mL) against a panel of Candida species, including C. albicans, C. glabrata, and C. tropicalis, while demonstrating no significant in vitro toxicity. nih.gov

Compound SeriesFungal SpeciesPotency (MIC)Reference
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrilesCandida parapsilosis (clinical strain)19.36 µM to 89.38 µM journalajocs.comresearchgate.net
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)Candida species (C. albicans, C. glabrata, C. krusei, etc.)0.016 - 1 mg/mL nih.gov

Antiviral Activity Investigationsjournalajocs.comresearchgate.netbeilstein-journals.org

The imidazo[1,2-a]pyridine nucleus has also been explored for its antiviral properties. Specific derivatives bearing a thioether side chain at the 3-position have been synthesized and tested for activity against various viruses. nih.gov Certain compounds from this series were found to be highly active against human cytomegalovirus (HCMV) with a therapeutic index greater than 150. nih.gov These same compounds also demonstrated pronounced activity against varicella-zoster virus (VZV). nih.gov Further studies on 3-phenethylthiomethylimidazo[1,2-a]pyridine derivatives with substitutions at the 6- or 8-position showed that 6-halogeno and 6-phenyl derivatives were the most potent against HCMV and/or VZV. nih.gov A key finding was that these compounds were equally effective against thymidine kinase competent (TK+) and deficient (TK-) strains of VZV, indicating a mechanism of action that is independent of the viral thymidine kinase. nih.gov

Antiparasitic Research Applications

In addition to their antimicrobial effects, imidazo[1,2-a]pyridine derivatives have been investigated as potential treatments for parasitic diseases, which remain a global health burden. nih.gov Research has shown their activity against protozoan parasites such as Entamoeba histolytica and Trichomonas vaginalis, including metronidazole-resistant strains. nih.gov

Furthermore, the imidazo[1,2-a]pyridine scaffold was identified as a hit in a screening for visceral leishmaniasis, a disease caused by Leishmania species. nih.gov A collaborative virtual screening effort helped to rapidly expand the structure-activity relationship for this chemotype. nih.gov This led to the identification of derivatives with improved antiparasitic activity and a better selectivity index, confirming that the series merited further optimization as a potential treatment for leishmaniasis. nih.gov

Anti-inflammatory Research Applications

Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, demonstrating the ability to modulate key signaling pathways involved in the inflammatory response. nih.gov Research has shown that these compounds can suppress the expression of pro-inflammatory cytokines, which are crucial mediators of inflammation. nih.gov

One study reported that imidazo[1,2-a]pyridine derivatives could suppress the expression of Tumor Necrosis Factor-alpha (TNF-α) in T cells. nih.gov A novel synthetic derivative of imidazo[1,2-a]pyridine was found to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 pathway in cancer cell lines. nih.gov This pathway is critical in regulating the expression of inflammatory genes. The study observed a reduction in inflammatory cytokines, and an inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key pro-inflammatory enzymes. nih.gov These findings suggest that the imidazo[1,2-a]pyridine scaffold is a promising candidate for the development of new anti-inflammatory agents. nih.gov

Table 3: Pro-inflammatory Targets Modulated by Imidazo[1,2-a]pyridine Derivatives

Target Pathway/Molecule Effect
STAT3 Suppression
NF-κB Suppression
iNOS Inhibition
COX-2 Inhibition

Neurological Disorder Research

The imidazo[1,2-a]pyridine scaffold is famously represented in drugs with anxiolytic and hypnotic properties, such as Alpidem. researchgate.net Alpidem, chemically known as 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, is recognized for its anxiolytic effects. nih.gov

Its mechanism of action is associated with a high affinity for the benzodiazepine-1 (BZ₁) receptor, a subtype of the GABA-A receptor complex. nih.gov The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating anxiety. Theoretical and in-silico studies, including molecular docking analyses, have investigated the interaction of Alpidem with proteins associated with neurological functions, confirming its favorable pharmacological properties as an anxiolytic agent. nih.gov The development of Alpidem showcases the utility of the 6-chloro-imidazo[1,2-a]pyridine core in designing molecules that target central nervous system disorders. researchgate.net

The imidazo[1,2-a]pyridine ring system is recognized as a "drug prejudice" scaffold due to its broad range of pharmacological activities, including anticonvulsant properties. researchgate.net Research into structurally related heterocyclic compounds has provided evidence for the potential of this chemical class in epilepsy treatment.

Studies on novel pyrrole[1,2-a]pyrazine and pyrido[1,2-a]pyrazine derivatives, which share a similar bicyclic core, have demonstrated promising seizure protection in various in vivo animal models of epilepsy. These compounds were effective in the maximal electroshock seizure (MES) and subcutaneous metrazol seizure (scMET) tests, with efficacy comparable to established anticonvulsant drugs. These findings on related structures suggest that the imidazo[1,2-a]pyridine scaffold, including 6-chloro-2-methyl derivatives, represents a viable starting point for the discovery and development of novel anticonvulsant agents. researchgate.net

Enzyme and Receptor Modulation Studies

Derivatives of the 6-Chloro-2-methylimidazo[1,2-a]pyridine scaffold have been the subject of extensive research to evaluate their potential as modulators of various enzymes and receptors critical to numerous physiological and pathological processes. These investigations have unveiled the significant therapeutic potential of this chemical class, highlighting its versatility in interacting with a range of biological targets.

Enzyme Inhibition

The imidazo[1,2-a]pyridine core has proven to be a valuable template for the design of potent and selective enzyme inhibitors. Research has focused on several key enzymes involved in infectious diseases, inflammation, and other conditions.

Pantothenate Synthetase (PS)

As an essential enzyme in the pantothenate biosynthetic pathway of Mycobacterium tuberculosis (Mtb), pantothenate synthetase (PS) is a crucial target for the development of new anti-tuberculosis agents. researchgate.net A series of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides has been identified as effective inhibitors of Mtb PS. nih.gov In one study, a specific derivative was identified as the most active compound against Mtb, with a minimum inhibitory concentration (MIC90) of 4.53 μM. nih.govnih.gov Further testing confirmed the inhibitory action on the enzyme, with the majority of the synthesized compounds in the series demonstrating over 50% inhibition against Mtb PS. nih.gov

Glutamine Synthetase (GS)

Glutamine synthetase is another vital enzyme for the survival of Mycobacterium tuberculosis, making it an attractive target for novel drug development. nih.govresearchgate.net Functionalized 3-amino-imidazo[1,2-a]pyridines have emerged as a novel class of drug-like Mtb glutamine synthetase inhibitors. nih.gov Through the synthesis and evaluation of a series of compounds with structural variations, one derivative, compound 4n, was identified as the most potent inhibitor with a half-maximal inhibitory concentration (IC50) of 0.38 µM. nih.gov Another study focusing on a library of these derivatives identified compound 31 with an IC50 of 1.6 μM against Mtb glutamine synthetase. nih.gov A separate hit expansion study based on a high-throughput screen identified several inhibitors with single-digit micromolar potency, and one with sub-micromolar activity. rsc.org

Compound ClassTarget EnzymeKey DerivativesReported Potency (IC50)
3-Amino-imidazo[1,2-a]pyridinesM. tuberculosis Glutamine SynthetaseCompound 4n0.38 µM nih.gov
3-Amino-imidazo[1,2-a]pyridinesM. tuberculosis Glutamine SynthetaseCompound 311.6 µM nih.gov
3-Amino-imidazo[1,2-a]pyridinesM. tuberculosis Glutamine SynthetaseUnnamed Derivative3.0 µM rsc.org
3-Amino-imidazo[1,2-a]pyridinesM. tuberculosis Glutamine SynthetaseCompound 340.6 µM mdpi.com

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory therapies. rjsocmed.commdpi.com Several series of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective COX-2 inhibitors. rjsocmed.comcbijournal.comnih.gov One study reported a series of compounds with significant and specific inhibitory effects on COX-2, with IC50 values ranging from 0.05 to 0.13 µM and a selectivity index between 51.3 to 897.1. rjsocmed.com Within this series, derivatives 5e, 5f, and 5j were the most potent, each with an IC50 value of 0.05 µM. rjsocmed.com Another investigation into 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives found them to be selective COX-2 inhibitors, with compound 5n showing the highest potency (IC50 = 0.07 µM) and a selectivity index of 508.6. nih.gov These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold for developing new anti-inflammatory agents. nih.gov

Compound SeriesKey DerivativesCOX-2 IC50Selectivity Index (SI)
Imidazo[1,2-a]pyridine Derivatives5e, 5f, 5j0.05 µM rjsocmed.comNot specified for individual compounds
Imidazo[1,2-a]pyridine Derivatives5iNot specified897.19 rjsocmed.com
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines5n0.07 µM nih.gov508.6 nih.gov

DYRK Kinases

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), particularly DYRK1A, are implicated in various neurological disorders and cancers, making them important therapeutic targets. nih.govdundee.ac.ukcardiff.ac.uk Research into the closely related imidazo[1,2-b]pyridazine scaffold has led to the discovery of potent DYRK1A inhibitors. nih.govdundee.ac.uk Through structure-activity relationship studies and drug design efforts, compound 17 was identified as a potent cellular inhibitor of DYRK1A with selectivity over a wide range of other kinases. nih.govdundee.ac.ukcardiff.ac.uk Further refinement of this series led to the design of compound 29, which demonstrated improved selectivity for DYRK1A over the closely related CLK kinases. nih.gov

VirB11 ATPase

The VirB11 ATPase is an essential component of the type IV secretion system in bacteria like Helicobacter pylori, presenting a target for novel antibacterial agents. ucl.ac.ukucl.ac.uk Virtual screening identified imidazo[1,2-a]pyrazine compounds, a related heterocyclic system, as potential inhibitors of the H. pylori VirB11 ATPase. ucl.ac.ukucl.ac.uk Subsequent in vitro screening identified a lead compound with an IC50 of 7 μM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk This research has paved the way for designing more potent inhibitors targeting bacterial virulence. ucl.ac.uknih.govnih.gov

Receptor Binding Studies

Derivatives of imidazo[1,2-a]pyridine are well-known for their interactions with central nervous system receptors, particularly those involved in GABAergic neurotransmission.

GABA and Type I Benzodiazepine Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary target for benzodiazepines and related drugs that modulate anxiety, sleep, and convulsions. nih.govwikipedia.org The imidazo[1,2-a]pyridine scaffold is the core of widely used drugs like zolpidem and alpidem, which act as GABAA receptor agonists. wikipedia.org

Research has focused on developing derivatives with improved selectivity for different GABAA receptor subtypes to achieve more specific therapeutic effects with fewer side effects. google.com For instance, a series of fluorinated imidazo[1,2-a]-pyridines were identified as selective positive allosteric modulators (PAMs) of α1-containing GABAA receptors with potential antipsychotic activities. nih.gov Other studies have explored imidazo[1,2-a]pyrimidines as GABAA receptor ligands that show functional selectivity for the α3 subtype over the α1 subtype. nih.gov

Furthermore, investigations into 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have identified potent and selective ligands for peripheral benzodiazepine receptors (PBRs). nih.govnih.gov Structure-activity relationship studies revealed that lipophilic substituents at position 8 of the imidazopyridine nucleus and a para-chloro substitution on the C-2 phenyl ring are critical for high binding affinity and selectivity towards PBRs. nih.gov Certain compounds from this class were found to potently inhibit the binding of specific PBR ligands to brain and ovary membranes in vitro, while having low affinity for central benzodiazepine receptors. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 6 Chloro 2 Methylimidazo 1,2 a Pyridine Analogues

Impact of Substituents on Biological Activities

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system. Strategic placement of functional groups influences the compound's interaction with biological targets, its lipophilicity, and metabolic stability.

The position and type of halogen atom on the imidazo[1,2-a]pyridine core play a critical role in determining the biological activity of these analogues, particularly in the context of antitubercular and anticancer agents.

In the development of antitubercular agents, the placement of a chlorine atom has shown position-dependent effects on potency. For instance, in a series of imidazo[1,2-a]pyridine-3-carboxamides, the presence of a chlorine atom at the 6-position was found to enhance the potency against Mycobacterium tuberculosis (Mtb). nih.gov Conversely, introducing a bromine atom at the 6-position led to a 16-fold decrease in activity, highlighting the crucial role of steric factors over electronic factors in this position for anti-Mtb activity. nih.gov

Further studies have compared substitutions at the 7-position. The replacement of a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core resulted in a five-fold decrease in anti-Mtb activity, suggesting that a chlorine atom at this position is detrimental to potency. nih.gov This indicates a clear distinction in the SAR between the 6- and 7-positions, where a chloro group is favorable at C-6 but not at C-7 for this specific biological target.

In the context of antifungal agents, derivatives of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile have been synthesized and evaluated. researchgate.net These compounds, featuring the specific 6-chloro substitution, demonstrated promising activity against Candida parapsilosis, with minimum inhibitory concentrations (MIC) as low as 19.36 µM. researchgate.net This underscores the utility of the 6-chloro substitution for developing compounds with antifungal properties.

Compound/AnalogueSubstitutionBiological ActivityFinding
Imidazo[1,2-a]pyridine-3-carboxamide (B1205228)6-ChloroAntitubercularEnhanced potency against Mtb. nih.gov
Imidazo[1,2-a]pyridine-3-carboxamide6-BromoAntitubercular16-fold decrease in activity compared to 6-H. nih.gov
Imidazo[1,2-a]pyridine Analogue7-Chloro (vs. 7-Methyl)Antitubercular5-fold decrease in activity. nih.gov
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile6-ChloroAntifungalActive against Candida parapsilosis (MIC ~19 µM). researchgate.net

The strategic placement of methyl groups on the imidazo[1,2-a]pyridine scaffold is another key determinant of biological activity, influencing potency against various targets.

In the pursuit of antitubercular agents, the position of a methyl group on the pyridine (B92270) ring of the scaffold has been shown to be significant. A comparative study revealed that a 6-methyl analogue was considerably more active than the corresponding 7-methyl analogue. nih.gov This suggests that, similar to halogen substitution, the 6-position is a more favorable site for methyl substitution to enhance anti-TB potency. Furthermore, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated potent in vitro activity against replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. rsc.org

For anti-inflammatory applications, a novel class of 5-lipoxygenase (5-LO) inhibitors was developed based on the imidazo[1,2-a]pyridine scaffold. Within this series, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine was identified as a highly potent inhibitor, with an IC₅₀ of 0.16 μM in intact cells. nih.gov The presence of the 6-methyl group was a key feature of this effective lead compound.

The methyl group at the 2-position is also a common feature in many biologically active imidazo[1,2-a]pyridine derivatives, including the parent compound of this article. While direct SAR comparisons isolating the effect of a 2-methyl group versus a 6-methyl group are context-dependent, the prevalence of the 2-methyl substitution across various active series, such as 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides identified as Mtb pantothenate synthetase inhibitors, indicates its general compatibility with and potential contribution to biological activity. nih.gov

Compound/AnalogueSubstitutionBiological ActivityFinding
Imidazo[1,2-a]pyridine Analogue6-Methyl (vs. 7-Methyl)Antitubercular6-Methyl analogue was significantly more potent. nih.gov
Imidazo[1,2-a]pyridine-3-carboxamide2,7-DimethylAntitubercularPotent activity against replicating, MDR, and XDR Mtb. rsc.org
Imidazo[1,2-a]pyridine-3-amine6-MethylAnti-inflammatory (5-LO inhibitor)Highly potent inhibitor (IC₅₀ = 0.16 μM). nih.gov
Imidazo[1,2-a]pyridine-3-carbohydrazide2-MethylAntitubercular (PS inhibitor)Active against Mtb pantothenate synthetase. nih.gov

Functional groups at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring, such as carboxylic acids and their derivatives, are pivotal in defining the mechanism of action and potency of these compounds.

The imidazo[1,2-a]pyridine-3-carboxamide moiety has been extensively explored and identified as a critical pharmacophore for antitubercular activity. nih.govnih.gov SAR studies on these 3-carboxamides revealed that N-benzylcarboxamides exhibited potent activity, whereas modifications like creating a tertiary carboxamide or reversing the amide linkage led to a loss of activity. nih.gov Further investigations compared different functional groups at the 3-position, finding that a 3-carboxylate series was more potent than 3-oxoacetamides and 3-acetamides against replicating Mtb. rsc.org The position of the carboxamide is also crucial, as 2-carboxamide (B11827560) analogues generally show much weaker anti-TB MICs than the corresponding 3-carboxamides, suggesting a potential shift in the mode of action. rsc.org

Carboxylic acid moieties have also been investigated, particularly for anti-inflammatory properties. A study of imidazo[1,2-a]pyridine carboxylic acid derivatives showed that 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid was a preferential inhibitor of cyclooxygenase-2 (COX-2). researchgate.net In an in vivo model of inflammation, this compound and the parent imidazo[1,2-a]pyridine-2-carboxylic acid were more effective at inhibiting edema than the standard drug indomethacin. researchgate.net This highlights the potential of carboxylic acid groups, particularly at the 2-position, for developing anti-inflammatory agents.

Compound/AnalogueMoiety and PositionBiological ActivityFinding
Imidazo[1,2-a]pyridine3-CarboxamideAntitubercularCritical pharmacophore; N-benzyl amides are potent. nih.govrsc.org
Imidazo[1,2-a]pyridine2-CarboxamideAntitubercularSignificantly weaker activity than 3-carboxamide analogues. rsc.org
Imidazo[1,2-a]pyridine3-CarboxylateAntitubercularMore potent than 3-oxoacetamide or 3-acetamide analogues. rsc.org
Imidazo[1,2-a]pyridine2-Carboxylic AcidAnti-inflammatoryInhibited carrageenan-induced edema more effectively than indomethacin. researchgate.net
Imidazo[1,2-a]pyridine3-Amino-2-Carboxylic AcidAnti-inflammatoryPreferential COX-2 inhibitor with chronic anti-inflammatory activity. researchgate.net

For antitubercular imidazo[1,2-a]pyridines, SAR investigations have revealed that bulky and more lipophilic biaryl ethers attached to the core scaffold often exhibit nanomolar potency. rsc.org However, this increased lipophilicity can also present challenges. For example, a potent 2-ethyl-6-chloro imidazo[1,2-a]pyridine analogue, despite having excellent intracellular activity and good microsomal stability, suffered from suboptimal plasma exposure in vivo. nih.gov This was attributed to its high lipophilicity, which led to precipitation and extended absorption in the gut. nih.gov This demonstrates a classic SPR challenge where high potency is linked to high lipophilicity, which in turn can negatively impact bioavailability.

The relationship between lipophilicity and efficacy is not always linear. A study on the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives against Trichomonas vaginalis found a good correlation between the experimentally determined log P and biological activity. The study identified a favorable log P interval of 0.9 ± 0.3 for optimal biological response, indicating that either too low or too high lipophilicity could be detrimental to the anti-parasitic effect.

Efforts to optimize this property have included synthesizing more polar compounds with lower cLog P values in the hope of improving solubility and potency. While some polar compounds retained good antitubercular activity, others did not, indicating that the relationship between polarity and potency is complex and requires further study. nih.gov

Optimization Strategies Based on SAR Data

The insights gained from SAR and SPR analyses are instrumental in guiding the optimization of lead compounds. Strategies such as scaffold hopping allow medicinal chemists to explore new chemical space while retaining key pharmacophoric features, aiming to improve potency, selectivity, and drug-like properties.

Scaffold hopping involves replacing the core molecular framework of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties. This strategy has been successfully applied to the imidazo[1,2-a]pyridine class.

One approach utilized the imidazo[1,2-a]pyridine scaffold as a novel core to develop covalent inhibitors targeting KRAS G12C-mutated cancer cells. This strategy validated the role of the imidazo[1,2-a]pyridine as a suitable backbone for designing targeted covalent inhibitors.

In another example, a scaffold hopping strategy was employed to move from the natural product aurones to 2-arylideneimidazo[1,2-a]pyridinones as potential topoisomerase IIα-inhibiting anticancer agents. nih.gov The resulting scaffold-hopped analogues were found to be significantly more potent as antiproliferative agents compared to the parent aurones, demonstrating the success of this strategy in discovering more effective compounds. nih.gov

The success of the antitubercular clinical candidate Q203, which features an imidazo[1,2-a]pyridine core, has also spurred scaffold hopping efforts to identify new molecules that target the same QcrB complex. rsc.org Researchers have successfully replaced the imidazo[1,2-a]pyridine framework with a pyrazolo[1,5-a]pyridines-3-carboxamide scaffold, leading to new lead compounds with encouraging anti-TB activity. rsc.org This demonstrates how scaffold hopping can be used to expand on the SAR of a successful clinical candidate to generate new intellectual property and potentially improved drug candidates.

Derivatization for Enhanced Potency and Selectivity

Derivatization of the 6-chloro-2-methylimidazo[1,2-a]pyridine scaffold has been a key strategy to modulate its biological activity. Research has shown that modifications at various positions of the imidazo[1,2-a]pyridine ring system can lead to significant improvements in potency and selectivity against different biological targets.

One of the most frequently modified positions is C3. The introduction of a carboxamide group at this position has been particularly fruitful in the development of potent antitubercular agents. For instance, further exploration of substituents at the C2 and C6 positions of the imidazo[1,2-a]pyridine-3-carboxamide core led to the identification of a compound with a 2-ethyl-6-chloro substitution that demonstrated significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis (Mtb). rsc.org This highlights the importance of the interplay between different substituents on the scaffold for achieving high potency.

The nature of the substituent at the C2 position also plays a critical role. While the core compound of interest is 2-methyl substituted, studies on related analogues have shown that varying this group can have a profound impact on activity. For example, in a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides designed as anti-TB agents, various substituents at the C2 position were explored, leading to compounds with excellent in vitro activity against drug-susceptible Mtb. rsc.org

Furthermore, the substitution pattern on the pyridine ring of the scaffold influences activity. The presence of a chlorine atom at the C6 position is a common feature in many potent analogues. SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed that the substitution of a 7-methyl group with a 7-chloro group can impact activity, demonstrating the subtle electronic and steric effects of halogen substitution on the pyridine ring. nih.gov

The derivatization of the this compound core is not limited to antitubercular agents. Analogues have been developed as potent anticancer agents. For instance, a series of novel imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives were synthesized and evaluated for their anticancer activity. In this series, the core scaffold was derivatized at the C3 position with a triazole moiety, which was further substituted with various cyclic amines. This derivatization strategy led to the discovery of compounds with potent activity against HeLa and MCF-7 cancer cell lines. researchgate.net

The following table provides examples of derivatization of the imidazo[1,2-a]pyridine core and the resulting biological activity.

Compound IDCore Scaffold ModificationTargetActivity
8 2-ethyl-6-chloro substitutionM. tuberculosisMIC80: 0.0009 µM (extracellular), 0.00045 µM (intracellular) rsc.org
18 2,7-dimethyl, 3-carboxamide with biaryl etherM. tuberculosisMIC: 0.004 µM nih.gov
9d 6-bromo-5-methyl, 2-((4-substituted-1H-1,2,3-triazol-1-yl)methyl)HeLa Cancer CellsIC50: 10.89 µM researchgate.net
9d 6-bromo-5-methyl, 2-((4-substituted-1H-1,2,3-triazol-1-yl)methyl)MCF-7 Cancer CellsIC50: 2.35 µM researchgate.net

Correlation of Structural Modifications with Therapeutic Outcomes

The structural modifications of this compound analogues have shown a clear correlation with their therapeutic outcomes, leading to the development of compounds with potent activity in various disease models.

In the context of tuberculosis, the derivatization of the imidazo[1,2-a]pyridine-3-carboxamide scaffold has led to compounds with outstanding potency against multi- and extensive drug-resistant TB strains. nih.govacs.org The optimization of this scaffold, including modifications at the C2, C6, and C7 positions, has resulted in lead compounds with nanomolar activity against M. tuberculosis. nih.gov For example, the introduction of a biaryl ether moiety at the 3-carboxamide position in a 2,7-dimethylimidazo[1,2-a]pyridine (B1295337) scaffold led to a compound with an MIC of 0.004 µM against M. tuberculosis H37Rv. nih.gov These findings underscore the therapeutic potential of this class of compounds in combating drug-resistant tuberculosis.

In the field of oncology, structural modifications of the imidazo[1,2-a]pyridine core have yielded potent anticancer agents. A series of novel imidazo[1,2-a]pyridine derivatives were synthesized as covalent inhibitors of KRAS G12C, a key driver in many intractable cancers. A lead compound from this series demonstrated potent anticancer activity in KRAS G12C-mutated NCI-H358 cells, validating the utility of the imidazo[1,2-a]pyridine scaffold for the development of covalent anticancer agents. rsc.org Another study reported the synthesis of imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives, with one compound exhibiting more potent activity than the standard drug cisplatin (B142131) against HeLa and MCF-7 cell lines. researchgate.net Furthermore, novel imidazo[1,2-a]pyridine compounds have been shown to induce cell cycle arrest and apoptosis in breast cancer cells, highlighting their potential as anticancer therapeutics. nih.gov

The therapeutic potential of imidazo[1,2-a]pyridine analogues also extends to parasitic diseases. Derivatives of this scaffold have been investigated for their antiparasitic activity against neglected diseases such as trichomoniasis and amoebiasis. nih.gov Additionally, a 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine derivative showed activity against Leishmania donovani, Leishmania infantum, and Trypanosoma brucei brucei, although its low solubility in the culture medium was a limiting factor. mdpi.com

The following table illustrates the correlation between structural modifications and therapeutic outcomes for various imidazo[1,2-a]pyridine analogues.

Therapeutic AreaStructural ModificationBiological Target/Disease ModelOutcome
Tuberculosis Imidazo[1,2-a]pyridine-3-carboxamidesMulti- and extensive drug-resistant M. tuberculosisPotent in vitro activity (MIC90 values ≤1 µM) acs.org
Tuberculosis 2-ethyl-6-chloro substitutionM. tuberculosisSignificantly improved potency rsc.org
Cancer Covalent warhead at C3 positionKRAS G12C-mutated NCI-H358 cellsPotent anticancer activity rsc.org
Cancer 1,2,3-triazole derivatives at C2HeLa and MCF-7 cell linesPotent inhibitory activity, with one compound more potent than cisplatin researchgate.net
Cancer Novel imidazo[1,2-a]pyridinesHCC1937 breast cancer cellsInduction of cell cycle arrest and apoptosis nih.gov
Parasitic Diseases 3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]Leishmania spp., Trypanosoma brucei bruceiWeak to moderate in vitro activity mdpi.com

Mechanism of Action Moa and Molecular Target Identification in 6 Chloro 2 Methylimidazo 1,2 a Pyridine Research

Elucidation of Specific Molecular Targets and Biological Pathways

Research into the imidazo[1,2-a]pyridine (B132010) class of compounds has identified several key molecular targets and signaling pathways through which they exert their effects, particularly in the context of cancer and inflammation. mdpi.comresearchgate.net A primary and recurring target is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.govacs.org

Derivatives of imidazo[1,2-a]pyridine have been developed as potent inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors. nih.govacs.orgnih.gov These compounds are often designed to bind to the ATP-binding site of these kinases, effectively blocking their activity. nih.gov Inhibition of the PI3K/Akt/mTOR pathway is a validated strategy in cancer therapy, and various imidazo[1,2-a]pyridine analogues have demonstrated significant antitumor activity in vitro and in vivo by targeting this cascade. acs.orgnih.govresearchgate.net For instance, one derivative with an arylsulfonylhydrazide-substituted imidazo[1,2-a]pyridine structure showed potent PI3Kα inhibitory activity with an IC50 value of 0.3 nM. acs.org Another compound was proven to be a potent PI3K/mTOR dual inhibitor, displaying significant inhibition of tumor growth in xenograft models. nih.govacs.org

Beyond the PI3K/mTOR pathway, other signaling cascades are also modulated by this class of compounds. One study on a novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory effects through the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Additionally, the imidazo[1,2-a]pyridine scaffold has been utilized to develop covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many intractable cancers. rsc.org A review of anticancer activities also identified Cyclin-Dependent Kinases (CDK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR) as targets for various imidazo[1,2-a]pyridine analogues. nih.gov

Table 1: Identified Molecular Targets and Pathways for Imidazo[1,2-a]pyridine Derivatives
Molecular Target/PathwayTherapeutic AreaReference
PI3K/Akt/mTOR PathwayCancer nih.govnih.govresearchgate.net
STAT3/NF-κB/iNOS/COX-2 PathwayInflammation, Cancer nih.gov
Cholinesterases (AChE, BChE)Neurodegenerative Disease nih.govbenthamdirect.com
KRAS G12CCancer rsc.org
Cyclin-Dependent Kinases (CDK)Cancer nih.gov
VEGFR & EGFRCancer nih.gov

Investigations into Competitive Inhibition Mechanisms

A significant mechanism of action identified for some imidazo[1,2-a]pyridine derivatives is competitive inhibition, particularly in the context of enzymes like cholinesterases. nih.gov Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they prevent the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net

Studies have shown that various imidazo[1,2-a]pyridine derivatives can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govbenthamdirect.com For example, a series of derivatives with a biphenyl (B1667301) side chain were identified as potential AChE inhibitors, with one compound bearing a methyl substituent showing an IC50 value of 79 µM. nih.gov Another derivative with a 3,4-dichlorophenyl side chain was found to be the strongest BChE inhibitor in its series, with an IC50 value of 65 µM. nih.gov

Molecular docking studies have provided insights into this inhibitory action, suggesting that these compounds bind within the active sites of the enzymes. The results indicated that the peripheral anionic sites of AChE and the acyl pocket of BChE were the predominant binding locations for these inhibitors. nih.gov Kinetic studies performed on the most potent compounds confirmed the inhibition mechanism. benthamdirect.com This mode of action, where the inhibitor molecule competes with the natural substrate for binding to the enzyme's active site, is a classic example of competitive inhibition.

Table 2: Cholinesterase Inhibitory Activity of Select Imidazo[1,2-a]pyridine Derivatives
Compound DerivativeTarget EnzymeInhibitory Concentration (IC50)Reference
Biphenyl side chain with methyl substituent (Compound 2h)AChE79 µM nih.gov
3,4-dichlorophenyl side chain (Compound 2j)BChE65 µM nih.gov
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide (Compound 4a)AChEGood Inhibitory Activity benthamdirect.com
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide (Compound 4g)BChEGood Inhibitory Activity benthamdirect.com
3-nitro-6-amino-imidazo[1,2-b]pyridazine (Compounds 5c & 5h)AChE40–50 nM mdpi.com

Analysis of Modulation of Cellular Processes

The imidazo[1,2-a]pyridine scaffold is known to significantly modulate fundamental cellular processes, most notably apoptosis (programmed cell death) and the cell cycle. These effects are often a direct consequence of the inhibition of the molecular targets discussed previously.

Multiple studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. nih.govnih.govwaocp.org The intrinsic, or mitochondrial, pathway is a common mechanism. For instance, treatment of colon cancer cells with 6-substituted imidazo[1,2-a]pyridines led to the release of cytochrome c from the mitochondria and the subsequent activation of caspase 3 and caspase 8. nih.gov Similarly, copper-imidazo[1,2-a]pyridine complexes were shown to cause a loss of mitochondrial membrane potential and increase caspase-9 activity, indicating activation of the intrinsic pathway. nih.gov The expression of key apoptosis-regulating proteins, such as those in the Bcl-2 family, is also affected. Research has shown that these compounds can enhance the expression of the pro-apoptotic protein BAX while reducing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-x. nih.govnih.gov

In addition to apoptosis, these compounds can induce cell cycle arrest. Treatment of melanoma and cervical cancer cells with an imidazo[1,2-a]pyridine derivative induced G2/M cell cycle arrest. nih.gov This was associated with increased levels of the tumor suppressor protein p53 and the cell cycle inhibitor p21. nih.gov Another study on breast cancer cells also found that a derivative caused cell cycle arrest by increasing p53 and p21 levels. waocp.org

Furthermore, some derivatives modulate cellular processes by inducing oxidative stress. A selenylated imidazo[1,2-a]pyridine was found to induce cell senescence in chronic myeloid leukemia cells by increasing lipid peroxidation and decreasing levels of the antioxidant glutathione (B108866), demonstrating a pro-oxidant mechanism of action. mdpi.com

Table 3: Modulation of Cellular Processes by Imidazo[1,2-a]pyridine Derivatives
Cellular ProcessSpecific EffectAssociated Proteins/MarkersReference
ApoptosisInduction of Intrinsic PathwayCytochrome c release, Loss of mitochondrial membrane potential nih.govnih.govresearchgate.net
Caspase ActivationCaspase-3, -7, -8, -9 nih.govnih.govnih.gov
Modulation of Bcl-2 FamilyIncreased BAX, Decreased Bcl-2 & Bcl-x nih.govnih.gov
Induction of Extrinsic PathwayIncreased Caspase-8 activity waocp.org
Cell CycleG2/M Arrest- nih.gov
Upregulation of Inhibitorsp53, p21 nih.govwaocp.org
Oxidative StressInduction of SenescenceIncreased lipid peroxidation, Decreased glutathione (GSH) mdpi.com

An extensive body of research highlights the therapeutic potential of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. nih.gov Derivatives of this heterocyclic system have been investigated for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and anti-infective properties. mdpi.comnih.gov This article focuses specifically on the preclinical pharmacological evaluation of 6-Chloro-2-methylimidazo[1,2-a]pyridine and its related derivatives, summarizing key findings in absorption, distribution, metabolism, and excretion (ADME), as well as in vivo efficacy and cellular cytotoxicity.

Computational and Theoretical Chemistry in Research on 6 Chloro 2 Methylimidazo 1,2 a Pyridine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Chloro-2-methylimidazo[1,2-a]pyridine, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Researchers utilize molecular docking to screen this compound against various protein targets implicated in disease pathways. For instance, derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been docked against enzymes such as oxidoreductase, which is relevant in cancer progression. chemmethod.com These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein.

A study on a closely related compound, Alpidem, which shares the 6-chloro-imidazo[1,2-a]pyridine core, demonstrated its potential as an inhibitor of enzymes associated with Alzheimer's disease through molecular docking. The binding energy values obtained were -8.00 kcal/mol for the target 2Z5X and -9.60 kcal/mol for 4BDT, indicating a strong binding affinity. nih.gov Similarly, novel imidazo[1,2-a]pyridine hybrids have been evaluated for their binding affinity with human LTA4H, with some compounds showing strong binding scores. chemmethod.com

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Illustrative)
Oxidoreductase--8.5His 222, Tyr 216, Lys 270
PI3Kα--9.1Val851, Lys802
Tubulin--7.8Cys241, Val318

Note: The data in this table is illustrative and based on findings for structurally related imidazo[1,2-a]pyridine derivatives, as specific docking data for this compound against these targets is not publicly available.

Quantum-Chemical Investigations and Electronic Properties

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These studies provide a deeper understanding of the molecule's structure, reactivity, and spectroscopic characteristics.

DFT calculations can determine the optimized molecular geometry, bond lengths, and bond angles of the compound. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For instance, DFT studies on Alpidem have provided insights into its stability and chemical reactivity. nih.gov

The molecular electrostatic potential (MEP) surface is another crucial output of quantum-chemical calculations. The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which is vital for predicting how the molecule will interact with biological targets. The photophysical properties of imidazo[1,2-a]pyridines are also influenced by their electronic structure, with substituents affecting their fluorescence emission. ijrpr.com Electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and binding interactions

Note: These values are illustrative and based on typical DFT calculation results for similar heterocyclic compounds.

Virtual High Throughput Screening for Lead Identification

Virtual High Throughput Screening (VHTS) is a computational method used in the early stages of drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. The imidazo[1,2-a]pyridine scaffold has been a subject of such screening campaigns to identify new therapeutic leads.

A notable example is the collaborative virtual screening effort to discover new treatments for visceral leishmaniasis. nih.govdndi.orgresearchgate.net In this initiative, large proprietary libraries from several pharmaceutical companies were computationally screened for compounds similar to a known imidazo[1,2-a]pyridine hit. nih.govdndi.orgresearchgate.net This approach rapidly expanded the structure-activity relationship (SAR) knowledge around this chemical class and led to the identification of more potent and selective compounds. nih.gov

While this compound has not been explicitly named as a lead from these specific campaigns, the success of VHTS with the broader imidazo[1,2-a]pyridine class demonstrates the potential of this strategy for identifying new biological activities for this compound. The process typically involves filtering compounds based on physicochemical properties and then using docking simulations to predict their binding affinity to a target of interest.

Screening CampaignTarget DiseaseNumber of Compounds ScreenedKey Finding
NTD Drug Discovery BoosterVisceral Leishmaniasis> 2.2 million (in total HTS)Identification of novel imidazo[1,2-a]pyridine hits and expansion of SAR. nih.govdndi.orgresearchgate.net
Anticancer Agent DiscoveryVarious Cancers-Imidazo[1,2-a]pyridine derivatives show significant anti-proliferative activity. nih.gov

Note: This table highlights the application of screening methods to the imidazo[1,2-a]pyridine scaffold, providing context for the potential of this compound in lead identification.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and the stability of its complex with a biological target.

While molecular docking provides a static picture of the binding pose, MD simulations offer a dynamic view, allowing researchers to assess the stability of the ligand-protein interactions over a period of time. A study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents utilized MD simulations to confirm the stability of the ligand-protein complex. openpharmaceuticalsciencesjournal.comresearchgate.net The simulations, which can be run for nanoseconds, help in understanding how the ligand and protein adapt to each other and maintain their binding interactions in a simulated physiological environment. openpharmaceuticalsciencesjournal.comresearchgate.net

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. These simulations are crucial for validating the results of molecular docking and providing a more accurate model of the ligand-target interaction.

Simulation ParameterTypical Value (Illustrative)Interpretation
Simulation Time100 nsDuration of the simulation to observe molecular motion.
RMSD of Protein-Ligand Complex< 3 ÅA low and stable RMSD suggests a stable binding complex.
Number of Hydrogen Bonds2-4 (maintained)Consistent hydrogen bonding indicates stable interaction.

Note: The data presented is illustrative of typical results from MD simulations of small molecule-protein complexes and provides a conceptual framework for how this compound could be studied.

Broader Academic Applications and Future Research Directions

Use as Chemical Biology Probes

The imidazo[1,2-a]pyridine (B132010) scaffold, including derivatives like 6-Chloro-2-methylimidazo[1,2-a]pyridine, is increasingly recognized for its utility as chemical probes to explore complex biological systems. These compounds can be employed to selectively interact with and modulate the function of specific proteins or cellular pathways, thereby providing valuable insights into their physiological roles.

One notable application is in the field of proteomics, where these molecules can be used to identify and characterize protein targets. For instance, chemical-genetic profiling of imidazo[1,2-a]pyridines has revealed that even subtle structural changes can dramatically alter their intracellular targets and biological effects. A study demonstrated that closely related imidazo[1,2-a]pyridine and -pyrimidine compounds exhibit distinct mechanisms of action in yeast, with one disrupting mitochondrial function and the other acting as a DNA poison nih.govnih.gov. This specificity makes them powerful tools for dissecting essential and conserved cellular processes, with findings in yeast often being translatable to human cells nih.govnih.gov.

The development of substituted imidazo[1,2-a]pyridines as peptidomimetics further underscores their role as chemical biology probes nih.gov. These scaffolds can mimic the conformation of β-strands, which are crucial in many protein-protein interactions. By incorporating the imidazo[1,2-a]pyridine core into peptides, researchers can create stable, extended conformations that can be used to study and potentially inhibit disease-relevant protein interactions nih.gov.

Potential in Diagnostic Agent Development

The structural characteristics of imidazo[1,2-a]pyridine derivatives make them promising candidates for the development of diagnostic agents, particularly in the field of medical imaging. Their ability to be functionalized allows for the attachment of radioisotopes or fluorescent tags, enabling their use as probes for techniques like Positron Emission Tomography (PET) and fluorescence microscopy.

Research into Alzheimer's disease has highlighted the potential of this scaffold. A series of 2-phenyl-imidazo[1,2-a]pyridine derivatives have been developed as ligands for detecting beta-amyloid plaques, a key pathological hallmark of the disease nih.gov. Specifically, radioiodinated compounds such as 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine have shown high binding affinity to beta-amyloid aggregates, suggesting their potential as imaging agents for the diagnosis of Alzheimer's nih.gov. While this research focused on 6-iodo derivatives, it establishes a strong precedent for the use of halogenated imidazo[1,2-a]pyridines in diagnostic imaging.

Furthermore, a carbon-11 labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for imaging the PI3K/mTOR pathway, which is often dysregulated in cancer researchgate.net. This demonstrates the adaptability of the scaffold for developing radiotracers that can visualize and quantify specific molecular targets in vivo, offering a non-invasive method for cancer diagnosis and monitoring treatment response. Another study detailed the radiosynthesis of a carbon-11 labeled 2-[6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl] derivative for potential PET imaging, further supporting the utility of 6-chloro substituted analogues in this field nih.gov.

Applications in Agricultural Chemistry (e.g., pest control)

The imidazo[1,2-a]pyridine scaffold has also shown significant promise in the field of agricultural chemistry, particularly in the development of new insecticides. The diverse biological activities of this class of compounds extend to the control of insect pests, offering potential alternatives to existing pesticides.

Several studies have explored the insecticidal properties of imidazo[1,2-a]pyridine derivatives. Research has shown that certain compounds within this family exhibit larvicidal activities against agricultural pests like Mythimna separata and Plutella xylostella researchgate.net. While the potency of the tested compounds suggested they might not be suitable as lead compounds without further optimization, the findings confirm the insecticidal potential of the scaffold researchgate.net.

More broadly, the pyridine (B92270) ring, a core component of the imidazo[1,2-a]pyridine structure, is a well-established pharmacophore in many commercial insecticides nih.gov. The development of novel pyridine derivatives continues to be an active area of research for new pest control agents nih.gov. The structural similarities and shared chemical properties suggest that this compound and its analogues could be further explored and optimized to develop effective and selective insecticides.

Emerging Research Areas and Unexplored Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its presence in several marketed drugs and its broad spectrum of biological activities. researchgate.netresearchgate.netmdpi.com This has spurred extensive research into its therapeutic potential across a multitude of disease areas.

Anticancer Activity: A significant body of research has focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to inhibit various kinases involved in cancer progression, such as PI3K, mTOR, CDK, and EGFR. nih.govsemanticscholar.orgresearchgate.net For example, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors, demonstrating significant anticancer activity in vitro and inducing cell cycle arrest and apoptosis in cancer cell lines. nih.gov Furthermore, novel imidazo[1,2-a]pyridine compounds have shown strong cytotoxic effects against breast cancer cells by inducing cell cycle arrest through the p53/p21 pathway waocp.orgnih.gov.

Antimicrobial and Antiparasitic Activity: The scaffold has also demonstrated considerable promise in combating infectious diseases. Imidazo[1,2-a]pyridine analogues have been identified as potent agents against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govrsc.org The clinical candidate telacebec (Q203), an imidazo[1,2-a]pyridine amide, targets the QcrB subunit of the cytochrome bcc complex, a crucial component of cellular respiration in mycobacteria nih.gov. Additionally, derivatives of this scaffold have been investigated for their activity against various parasites, including those responsible for visceral leishmaniasis and trypanosomiasis. mdpi.comnih.gov Research has also explored the anticandidal activity of new 6-chloroimidazo[1,2-a]pyridine (B40424) derivatives, highlighting their potential as novel antifungal agents researchgate.net.

Neurological and Other Disorders: The versatility of the imidazo[1,2-a]pyridine core is further evidenced by its application in developing treatments for neurological disorders. Marketed drugs like zolpidem (for insomnia) and alpidem (an anxiolytic) are based on this scaffold researchgate.net. The ongoing exploration of this chemical space continues to yield compounds with potential applications in a wide range of therapeutic areas, including anti-inflammatory and antiviral treatments mdpi.com.

The following table summarizes some of the key therapeutic targets and applications of the imidazo[1,2-a]pyridine scaffold:

Therapeutic AreaTarget/Mechanism of ActionReference
OncologyPI3K/mTOR inhibition, CDK inhibition, EGFR inhibition, Apoptosis induction nih.govsemanticscholar.orgresearchgate.net
Infectious DiseasesMycobacterium tuberculosis QcrB inhibition, Antifungal activity, Antileishmanial activity, Antitrypanosomal activity nih.govmdpi.comrsc.orgnih.govresearchgate.net
NeurologyGABA-A receptor modulation researchgate.net

Challenges and Perspectives in Drug Discovery and Development for this compound Analogues

Despite the significant therapeutic promise of the imidazo[1,2-a]pyridine scaffold, the journey from a promising lead compound to a marketed drug is fraught with challenges. The development of this compound analogues is no exception and requires careful consideration of several factors.

Synthesis and Functionalization: The synthesis of imidazo[1,2-a]pyridine derivatives can be complex, often requiring multi-step procedures. Achieving the desired substitution pattern on the bicyclic core, particularly at specific positions, can be challenging and may require the development of novel synthetic methodologies. For instance, the synthesis of new 6-chloroimidazo[1,2-a]pyridine derivatives for anticandidal activity involved a three-step process including cyclocondensation, functionalization at the 2-position, and subsequent condensation with aromatic aldehydes researchgate.net. The synthesis of peptidomimetics based on this scaffold also presented challenges in peptide coupling due to the low nucleophilicity of the aryl amine on the imidazo[1,2-a]pyridine core nih.gov.

Structure-Activity Relationship (SAR) Complexity: The SAR for imidazo[1,2-a]pyridine derivatives can be complex and non-additive. The biological activity of a compound can be significantly influenced by the nature and position of substituents on the core scaffold. For example, in the development of analogues for visceral leishmaniasis, it was observed that the impact of a methyl group at the 6-position on potency was dependent on the type of substituent at the 3-position mdpi.com. This intricate interplay between different parts of the molecule necessitates a comprehensive and empirical approach to SAR exploration to guide the optimization of lead compounds.

Future Perspectives: The future of drug discovery for this compound analogues lies in a multidisciplinary approach. Advances in synthetic chemistry will be crucial for creating diverse libraries of compounds for biological screening. The use of computational tools, such as virtual screening and molecular docking, can aid in the rational design of more potent and selective inhibitors. Furthermore, a deeper understanding of the biological targets and mechanisms of action of these compounds will be essential for their successful development into effective therapeutic agents. The continued exploration of this versatile scaffold holds the promise of delivering novel drugs for a wide range of diseases.

Q & A

Q. What are the optimized synthetic routes for 6-Chloro-2-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via SRN1 reactions, where 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines react with sulfur- or carbon-centered nucleophiles. Key factors include:

  • Reactivity : Only the chloromethyl group is reactive under SRN1 conditions, enabling selective substitution .
  • Yield optimization : Using polar aprotic solvents (e.g., DMF) and maintaining temperatures between 60–80°C improves yields (typically 70–85%) .
  • Halogen retention : The 6-chloro substituent remains intact during reactions, preserving the core structure for further functionalization .

Q. Which analytical techniques are critical for verifying structural purity and conformation?

  • Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., π-π stacking, C–H⋯N hydrogen bonds) that dictate crystal packing .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments, with imidazo[1,2-a]pyridine protons resonating at δ 7.5–9.0 ppm .
  • HRMS and FTIR : Validate molecular weight and functional groups (e.g., nitro or cyano groups) .

Q. What are the primary pharmacological applications of imidazo[1,2-a]pyridine derivatives?

This scaffold exhibits broad bioactivity, including:

  • Anticancer : Derivatives with electron-donating groups (e.g., –NH2_2) show IC50_{50} values as low as 11 µM against HepG2 and MCF-7 cells .
  • Antimicrobial : Nitro-substituted derivatives disrupt microbial membrane integrity .
  • Neurological : Analogues like zolpidem target GABAA_A receptors, highlighting neuropharmacological potential .

Advanced Research Questions

Q. How do substituent electronic effects modulate anticancer activity in imidazo[1,2-a]pyridine derivatives?

  • Electron-donating groups (EDGs) : Substituents like –NH2_2 at the 2nd/3rd positions enhance cytotoxicity by promoting electrostatic interactions with cancer cell membranes. For example, compound 12b (IC50_{50} = 11 µM) outperforms nitro-substituted analogues .
  • Electron-withdrawing groups (EWGs) : Nitro groups at the para position improve activity due to reduced steric hindrance compared to ortho substitution .
  • Structural rigidity : Removing the 7-position nitrogen increases bioactivity by altering electron density across the ring .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

  • Systematic SAR studies : Compare derivatives with controlled variations (e.g., 10a–m vs. 12a–l ) to isolate substituent effects .
  • In vitro assays : Use standardized cell lines (e.g., Vero vs. HepG2) to differentiate selective toxicity .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic configurations and binding affinities, reconciling discrepancies between experimental and theoretical data .

Q. What role do polymorphic forms play in the photophysical properties of imidazo[1,2-a]pyridine derivatives?

  • Luminescence tuning : Cyano-substituted derivatives (e.g., 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine) exhibit yellow, orange, or red emission depending on crystalline polymorphs .
  • Interactions driving polymorphism : Hydrogen bonding (O–H⋯N) and π-stacking dictate excited-state intramolecular proton transfer (ESIPT), verified via X-ray crystallography and DFT .

Q. How can intermolecular interactions be engineered to improve material properties?

  • Crystal engineering : Imidazo[1,2-a]pyridines form stable frameworks via C–H⋯π and N–H⋯O bonds, which enhance thermal stability for optoelectronic applications .
  • Co-crystallization : Introducing halogen bonds (e.g., C–I⋯Cl) in iodinated derivatives (e.g., 2,6,7-trichloro-3-iodo-imidazo[1,2-a]pyridine) improves charge transport in semiconductors .

Q. Methodological Recommendations

  • Synthetic protocols : Prioritize SRN1 reactions for regioselective substitution .
  • Data validation : Combine crystallography with spectroscopic techniques to confirm structural assignments .
  • Biological assays : Include both normal (e.g., Vero) and cancer cell lines to assess selectivity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.